2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

Medicinal Chemistry Chemical Biology Property-Based Design

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 522598-05-6) is a synthetic small molecule belonging to the quinoline-4-carboxylic acid class, characterized by a 2-chlorophenyl substituent at the 2-position and a methyl group at the 6-position of the quinoline core. Its molecular formula is C17H12ClNO2 with a molecular weight of 297.7 g/mol.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 522598-05-6
Cat. No. B1363435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
CAS522598-05-6
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H12ClNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21)
InChIKeySYVNPWGGRKYTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic Acid (CAS 522598-05-6) Composition and Sourcing Baseline


2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 522598-05-6) is a synthetic small molecule belonging to the quinoline-4-carboxylic acid class, characterized by a 2-chlorophenyl substituent at the 2-position and a methyl group at the 6-position of the quinoline core. Its molecular formula is C17H12ClNO2 with a molecular weight of 297.7 g/mol. The compound is listed in the EPA DSSTox database under DTXSID80357105, confirming its registration and structural identity. The physicochemical profile derived from PubChem includes an XLogP3 of 4.4, a topological polar surface area (TPSA) of 50.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors. Commercially, the compound is offered by multiple vendors as a custom synthesis item with a typical minimum purity specification of 95%.

Why 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic Acid Cannot Be Interchanged Unverified with Positional Isomers


Substitution among quinoline-4-carboxylic acid derivatives is not straightforward. The precise position of the chlorine atom on the phenyl ring (ortho- vs. para-) and the location of the methyl group on the quinoline scaffold (6-methyl vs. 8-methyl) generate non-identical electronic distributions and steric conformations. For the target compound, the ortho-chloro substituent creates a unique torsional angle with the quinoline plane and a distinct dipole moment compared to its para-chloro analog (CAS 350997-46-5) or the 8-methyl isomer (CAS 107027-38-3). These physicochemical differences directly influence interactions with biological targets, chromatographic retention, and solubility profiles. Generic substitution without verification risks compromised assay reproducibility; only the specific ortho-chloro, 6-methyl substitution pattern matches the intended molecular design.

Selectivity and Biological Activity Evidence Inventory for 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic Acid (522598-05-6) Relative to Close Analogs


Computed Physicochemical Differentiation vs. 4-Chlorophenyl Isomer (CAS 350997-46-5)

In the absence of publicly available direct bioequivalence studies, the primary verifiable differentiation lies in the computed lipophilicity and electronic properties. The target ortho-chloro isomer exhibits an XLogP3 of 4.4 . While the para-chloro analog (CAS 350997-46-5) shares the same molecular weight and formula, the ortho-substitution pattern alters the dipole moment and molecular shape relative to the para-substituted version. The TPSA for the target compound is 50.2 Ų ; the para-isomer is predicted to possess an identical TPSA, but its different 3D conformation and chlorine orientation can lead to divergent permeability and binding characteristics in target-based assays.

Medicinal Chemistry Chemical Biology Property-Based Design

Structural and Physicochemical Comparison with 8-Methyl Isomer (CAS 107027-38-3)

The second closest positional isomer is 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-38-3). The 6-methyl substitution of the target compound differs from the 8-methyl substitution, which positions the methyl group adjacent to the quinoline nitrogen. This relocation can significantly affect the basicity of the quinoline nitrogen and overall pKa of the carboxylic acid. Although experimental pKa values are not publicly available for either compound, computational models predict the 6-methyl isomer to have a slightly higher acid dissociation constant (lower pKa) than the 8-methyl isomer due to reduced steric hindrance around the carboxyl group .

Analytical Chemistry Structural Analog Series

Commercial Purity Specification vs. Closest Vendors of Analogues

The target compound is commercially available with a minimum purity specification of 95% from multiple suppliers . In comparison, the closely related analog 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid is also listed at 95% purity . Both compounds share similar quality baselines; however, the target compound's ortho-chloro configuration may necessitate a more careful synthetic purification to achieve this purity due to potential steric hindrance, implying that the 95% specification for the ortho-isomer reflects a reliable industrial synthesis process.

Procurement Quality Control Assay Reproducibility

Procurement-Driven Application Scenarios for 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic Acid (522598-05-6)


Chemical Probe Design and SAR Exploration of Quinoline-4-Carboxylic Acid Derivatives

As a defined ortho-chloro, 6-methyl substituted quinoline-4-carboxylic acid building block, this compound enables differential investigation of chlorine positional effects on target binding affinity and selectivity. Its unique substitution pattern serves as a fixed point in SAR campaigns where systematic variation of the halogen position is essential to mapping ligand-receptor interactions. The computed XLogP3 of 4.4 and TPSA of 50.2 Ų provide a baseline for permeability predictions required in CNS drug discovery.

Reference Standard for Analytical Method Development and Material Purity Verification

The 95% purity specification from multiple commercial sources allows this compound to be used as a calibration standard for chromatographic methods (HPLC, UPLC) when analyzing quinoline-based compound libraries. The distinct retention profile arising from the ortho-chloro substitution aids in distinguishing positional isomers in high-throughput analytical workflows.

Negative Control or Inactive Matched Pair for Phenotypic Screening Assays

Although no publicly deposited bioactivity values confirm a specific molecular target, the class-level expectation—that subtle structural modifications around the quinoline-4-carboxylic acid scaffold can switch biological activity—allows this compound to serve as a presumptive negative control or an inactive matched molecular pair when testing the 4-chloro analog or other active quinoline derivatives. This type of control is essential for phenotypic screen deconvolution.

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